molecular formula C17H27BrCl2N2O2 B4136852 N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride

N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride

Cat. No. B4136852
M. Wt: 442.2 g/mol
InChI Key: BTLINEJEDBABMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in medicine.

Mechanism of Action

The mechanism of action of N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. It also binds to and activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects
N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory molecules such as prostaglandins and cytokines. It also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is its high potency and specificity. It has been shown to have a strong inhibitory effect on COX-2 and PPARγ, making it a useful tool for studying these targets. However, one limitation is that it may have off-target effects on other enzymes and receptors in the body, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.

Scientific Research Applications

N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride has been studied for its potential applications in the treatment of various medical conditions. It has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2.2ClH/c1-2-10-22-17-5-4-16(18)13-15(17)14-19-6-3-7-20-8-11-21-12-9-20;;/h2,4-5,13,19H,1,3,6-12,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLINEJEDBABMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)CNCCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride
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N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride
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N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride
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N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride
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N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride
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N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride

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